7-(4-(2-(3-Methoxyphenoxy)ethyl)piperazin-1-yl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound you mentioned is a complex organic molecule that contains several functional groups and structural features, including a pyrazolo[1,5-a]pyrimidine core, a piperazine ring, and a methoxyphenyl group. These features suggest that it might have interesting biological activities, as both pyrazolo[1,5-a]pyrimidines and piperazines are common motifs in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry, which would provide information about its functional groups, connectivity of atoms, and molecular weight .Chemical Reactions Analysis
The chemical reactivity of this compound would depend on its functional groups. For example, the piperazine ring might undergo reactions with acids or bases, and the methoxy group might be susceptible to reactions with strong electrophiles .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its solubility, stability, and lipophilicity, would be important for its potential use as a drug. These properties can be predicted using computational methods or determined experimentally .科学的研究の応用
Adenosine Receptor Affinity and Selectivity
Research on derivatives of pyrazolo[1,5-a]pyrimidine, particularly those substituted with piperazin-1-yl moieties, has shown significant interest in targeting human adenosine receptors, specifically A1 and A2A subtypes. For example, a study by Squarcialupi et al. (2017) elaborated on the synthesis of 7-amino-2-phenylpyrazolo[4,3-d]pyrimidine derivatives with substitutions that exhibit selective affinity towards hA2A and A1 adenosine receptors, demonstrating the potential for therapeutic applications in areas regulated by these receptors, such as neurological disorders and inflammation (Squarcialupi et al., 2017).
Synthesis and Evaluation for Therapeutic Applications
The development of pyrazolo[1,5-a]pyrimidine derivatives also extends to exploring their potential in treating conditions like hypertension and as PET tracers for imaging cerebral adenosine A2A receptors. For instance, the synthesis and pharmacological evaluation of certain triazolo[1,5-alpha]pyrimidines as potential antihypertensive agents were discussed by Bayomi et al. (1999), highlighting the chemical versatility and therapeutic relevance of this class of compounds (Bayomi et al., 1999). Furthermore, Zhou et al. (2014) reported on the development of a PET tracer for mapping cerebral adenosine A2A receptors, emphasizing the compound's suitability based on its brain kinetics and receptor affinity (Zhou et al., 2014).
Novel Synthetic Routes and Pharmacological Activities
Additionally, research into novel synthetic routes for producing pyrazolo[1,5-a]pyrimidine derivatives and evaluating their pharmacological activities, such as anti-inflammatory, analgesic, and anticancer properties, has been a focus. Studies such as those by Abu‐Hashem et al. (2020) and Bahashwan (2017) contribute to the understanding of the chemical synthesis and potential therapeutic applications of these compounds, including their COX-2 selectivity and anticancer activity (Abu‐Hashem et al., 2020), (Bahashwan, 2017).
作用機序
特性
IUPAC Name |
7-[4-[2-(3-methoxyphenoxy)ethyl]piperazin-1-yl]-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N5O2/c1-20-17-25(31-26(28-20)24(19-27-31)21-7-4-3-5-8-21)30-13-11-29(12-14-30)15-16-33-23-10-6-9-22(18-23)32-2/h3-10,17-19H,11-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKPHXFQWZRXMSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C(=C1)N3CCN(CC3)CCOC4=CC=CC(=C4)OC)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。